4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid
Overview
Description
4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid is an organic compound characterized by the presence of a 2,4,6-trimethylphenyl group attached to a 4-oxobutyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4,6-trimethylphenyl)-4-oxobutyric acid typically involves the reaction of 2,4,6-trimethylbenzaldehyde with a suitable reagent to introduce the oxobutyric acid group. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to facilitate the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(2,4,6-trimethylphenyl)-4-oxobutyric acid exerts its effects involves interactions with specific molecular targets. The compound may act on enzymes or receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2,4,6-Trimethylphenol: Shares the trimethylphenyl group but lacks the oxobutyric acid moiety.
4-Oxobutyric Acid: Contains the oxobutyric acid group but lacks the trimethylphenyl group.
Uniqueness: 4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid is unique due to the combination of the trimethylphenyl group and the oxobutyric acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-oxo-4-(2,4,6-trimethylphenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-8-6-9(2)13(10(3)7-8)11(14)4-5-12(15)16/h6-7H,4-5H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOIQKXIBFKZKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323558 | |
Record name | 4-Oxo-4-(2,4,6-trimethylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15880-01-0 | |
Record name | 15880-01-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Oxo-4-(2,4,6-trimethylphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90323558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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